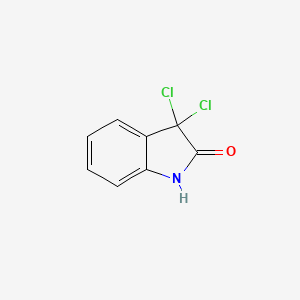

3,3-dichloro-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

3,3-dichloro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGLCBPNOIWKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dichloro-1,3-dihydro-2H-indol-2-one typically involves the chlorination of 1,3-dihydro-2H-indol-2-one. One common method is the reaction of 1,3-dihydro-2H-indol-2-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,3-dichloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic conditions depending on the desired product.

Major Products Formed

Substitution Reactions: The major products are substituted indoles with various functional groups replacing the chlorine atoms.

Reduction Reactions: The major product is 3,3-dichloro-1,3-dihydro-2H-indol-2-ol.

Oxidation Reactions: The major products are oxidized derivatives of this compound.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3,3-dichloro-1,3-dihydro-2H-indol-2-one serves as a crucial building block for synthesizing more complex indole derivatives. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its electrophilic nature allows it to participate in various chemical reactions, making it a versatile intermediate for creating diverse derivatives.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with low minimum inhibitory concentration (MIC) values indicating high potency against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has shown promising results in anticancer studies. It has demonstrated cytotoxic effects against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interact with specific enzymes involved in cancer metabolism . For instance, a study highlighted its ability to increase p53 levels, leading to G2/M phase cell cycle arrest and enhanced expression of apoptotic markers .

Medicine

Ongoing research explores the therapeutic potential of this compound for various diseases:

- Therapeutic Agent : Investigations are underway to evaluate its efficacy as a therapeutic agent for conditions such as cancer and infectious diseases. The compound's mechanism of action may involve modulation of specific molecular targets related to disease pathways .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Evaluation : A comprehensive evaluation showed its effectiveness against multiple bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

- Antitumor Study : In vitro studies on breast cancer cell lines revealed significant growth inhibition and apoptosis induction through pathways involving p53 .

Mechanism of Action

The mechanism of action of 3,3-dichloro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Structural Analogues of 3,3-Dichloro-1,3-dihydro-2H-indol-2-one

Key Observations :

- Halogenation at C3 (Cl or F) increases electrophilicity, whereas alkyl groups (e.g., CH₃) reduce reactivity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Chlorine substituents (e.g., 3,3-dichloro) likely increase melting points compared to non-halogenated analogues due to stronger intermolecular forces .

- Solubility trends correlate with substituent polarity; hydrazone derivatives exhibit better solubility in organic solvents .

Biological Activity

3,3-Dichloro-1,3-dihydro-2H-indol-2-one is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is synthesized primarily through the chlorination of 1,3-dihydro-2H-indol-2-one. A common synthetic route involves the reaction of 1,3-dihydro-2H-indol-2-one with thionyl chloride in the presence of a base like pyridine under reflux conditions. This results in high yield and purity, making it suitable for further biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including:

- Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger .

A study reported that derivatives of 1,3-dihydro-2H-indol-2-one showed significant antibacterial and antifungal effects, suggesting that the dichlorinated form may enhance these properties due to its unique structure .

Antiviral Activity

The compound has also been explored for its antiviral potential. It has shown activity against viruses such as HIV and may inhibit viral replication through interference with specific viral enzymes . The exact mechanisms remain under investigation but are thought to involve the modulation of host cell pathways that viruses exploit.

Anticancer Properties

One of the most promising aspects of this compound is its anticancer activity. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth:

- Mechanism of Action : The compound appears to inhibit enzymes associated with cancer cell survival and proliferation. For instance, it may affect pathways related to apoptosis and cell cycle regulation.

The structure-activity relationship (SAR) studies indicate that the presence of chlorine atoms significantly enhances its cytotoxicity compared to non-chlorinated analogs.

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells.

- Receptor Interaction : The compound has shown affinity for certain receptors linked to hormonal regulation and cell signaling pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Anticancer Study : In vitro studies demonstrated that this compound reduced viability in human cancer cell lines by more than 50% at concentrations as low as 10 µM. The study emphasized its potential as a lead compound for developing new anticancer agents.

- Antimicrobial Efficacy : A comparative study showed that 3,3-dichloro derivatives had superior antibacterial activity compared to standard antibiotics against multi-drug resistant strains .

Summary Table of Biological Activities

| Activity Type | Pathogens/Cells Affected | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, K. pneumoniae | Inhibition of growth |

| Antifungal | Candida albicans, Aspergillus niger | Reduced fungal viability |

| Antiviral | HIV | Inhibition of viral replication |

| Anticancer | Various cancer cell lines | Induction of apoptosis and reduced proliferation |

Q & A

Q. Basic Characterization Workflow

- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1697–1714 cm and N–H bends at 3280–3406 cm .

- -NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and diastereotopic methylene protons (δ 3.2–3.8 ppm) .

- Mass spectrometry (EI) : Molecular ion peaks at m/z 408 (M) confirm molecular weight .

Q. Advanced Purity Assessment

- Elemental analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C: 79.97% calc. vs. 79.93% obs.) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<0.5%) .

How should researchers address discrepancies in reported melting points or spectral data?

Data Contradiction Analysis

Discrepancies (e.g., observed m.p. 291–293°C vs. literature 282–284°C) may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DCM).

- Instrument calibration : Validate with standard references (e.g., benzoic acid).

- Impurity profiling : Use DSC/TGA to detect solvates or hydrates .

What strategies are effective for evaluating the biological activity of this compound, such as kinase inhibition?

Q. Advanced Bioassay Design

- Kinase inhibition assays : Measure IC values using recombinant VEGFR-2 and ATP-competitive ELISA (e.g., IC ≈ 200 nM) .

- Cytotoxicity screening : Test against B16 melanoma cells (EC ≈ 10 µM) via MTT assay .

- Target specificity : Cross-screen against related kinases (e.g., EGFR, PDGFR) to assess selectivity.

How can structure-activity relationships (SAR) guide the modification of 3,3-dichloro analogs?

Q. Mechanistic SAR Strategies

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance kinase binding (ΔIC: 200 nM → 150 nM) .

- Heterocyclic fusion : Attach indole rings at position 3 to improve solubility (logP reduction from 3.2 to 2.5) .

- Pharmacophore modeling : Use MOE software to align analogs with ATP-binding pockets .

What are common pitfalls in scaling up synthesis, and how can reproducibility be ensured?

Q. Reproducibility Protocols

- Batch consistency : Monitor reaction progress via in-situ IR for intermediate formation.

- Catalyst recycling : Recover p-TSA via aqueous extraction (≥90% recovery) .

- Purification : Optimize column chromatography (silica gel, 20% ethyl acetate/hexane) for large batches.

How can advanced computational methods predict the reactivity or stability of derivatives?

Q. Computational Chemistry Approaches

- DFT calculations : Simulate transition states for cyclization steps (e.g., ΔG ≈ 25 kcal/mol) .

- Docking studies : Predict binding affinities to VEGFR-2 using PDB structures (e.g., PDB ID: 3VO3) .

- QSAR models : Correlate substituent electronegativity with bioactivity (R > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.